molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

1,6-Dimethyl-1H-benzo[d]imidazole

Cat. No. B075834
CAS RN: 10394-40-8
M. Wt: 146.19 g/mol
InChI Key: FARVSSLSGAIQMM-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 10394-40-8 and a molecular weight of 146.19 . It is a solid substance and is a derivative of benzimidazole , a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of imidazoles, including 1,6-Dimethyl-1H-benzo[d]imidazole, has seen significant advances in recent years . A variety of methods have been developed, many of which focus on the regiocontrolled synthesis of substituted imidazoles . These methods often involve the construction of bonds during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-benzo[d]imidazole has been determined through various methods such as density functional theory (DFT) calculations . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Imidazoles, including 1,6-Dimethyl-1H-benzo[d]imidazole, are key components in a variety of functional molecules and have a wide range of applications . They are involved in a number of chemical reactions, including those that form one of the heterocycle’s core bonds . For example, one reaction involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

1,6-Dimethyl-1H-benzo[d]imidazole is a solid substance . It has a molecular weight of 146.19 . More specific physical and chemical properties may be available from specialized chemical databases or suppliers .

Future Directions

The synthesis and application of imidazoles, including 1,6-Dimethyl-1H-benzo[d]imidazole, continue to be areas of active research . Future work may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications . Additionally, the potential of imidazole derivatives in the development of new drugs is an area of ongoing investigation .

properties

IUPAC Name

1,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARVSSLSGAIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564751
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1H-benzo[d]imidazole

CAS RN

10394-40-8
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.60 g of 1-amino-4-methyl-2-(N-methylamino)benzene and a solution of 3.5 ml of formic acid in 50 ml of a 4N HCl was stirred at 100° C. for 3.5 hours. The reaction solution was concentrated under reduced pressure and water was added to the residue. After washing with ethyl acetate, the aqueous phase was rendered alkaline with aqueous potassium carbonate followed by extraction with chloroform. The chloroform layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (40 g). Elution with ethyl acetate followed by recyrstallization from ethyl acetate-hexane gave 4.01 g (57%) of 1,6-dimethylbenzimidazole.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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